trans-4-(Hydroxymethyl)piperidin-3-ol
Description
trans-4-(Hydroxymethyl)piperidin-3-ol is a piperidine derivative featuring hydroxyl and hydroxymethyl groups at the 3- and 4-positions, respectively, in a trans configuration. This compound serves as a critical intermediate in synthesizing 5-hydroxytryptamine (5-HT) receptor agonists, particularly through hydroboration-oxidation and debenzylation reactions . Its stereochemistry and functional group arrangement contribute to its role in modulating receptor interactions, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3S,4S)-4-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
COQKGJIYPZVMSJ-NTSWFWBYSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1CO)O |
Canonical SMILES |
C1CNCC(C1CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Isomerism
Piperidine derivatives exhibit significant variability in biological activity due to stereochemical and substituent differences. Key analogues include:
Piperidin-3-ol Derivatives
- Piperidin-3-ol: Lacks the hydroxymethyl group at position 3.
- N-Methylpiperidin-4-ol Esters : Substitution on the nitrogen (e.g., methyl or ethyl groups) generates epimers with varying receptor affinities. For instance, the ethiodide of N-methylpiperidin-4-ol (pA₂ = 8.849) shows comparable affinity to N-ethyl derivatives (pA₂ = 8.746), despite differing epimer ratios .
Fluorophenyl-Substituted Analogues
- This modification is critical in antiviral research, where similar compounds (e.g., 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol) interact with SARS-CoV-2 spike proteins .
N-Substituted Azido Derivatives
- N-Substituted-trans-4-Azidopiperidin-3-ol: The azide group introduces reactivity for click chemistry applications. Examples like trans-4-amino-1-benzylpiperidin-3-ol highlight the role of nitrogen substituents in tuning selectivity for synthetic pathways .
Physicochemical Properties
Key Research Findings
Stereochemical Impact : Enantiomers of piperidin-3-ol derivatives show minimal (<10-fold) differences in receptor affinity, whereas nitrogen substituents (e.g., methyl vs. ethyl) cause significant variations .
Metabolic Stability : N-methylation (as in paroxol) improves pharmacokinetic profiles by reducing first-pass metabolism .
Synthetic Versatility : The azide group in N-substituted-trans-4-azidopiperidin-3-ol enables modular functionalization for drug discovery .
Q & A
Basic: What are the established synthetic routes for trans-4-(Hydroxymethyl)piperidin-3-ol, and how are the products characterized?
Methodological Answer:
The most well-documented synthesis involves a four-step sequence starting from 4-hydroxymethylpyridine:
Benzyl protection of the hydroxyl group to prevent undesired side reactions.
Sodium borohydride reduction of the pyridine ring to generate a piperidine intermediate.
Hydroboration-oxidation to introduce the trans-configured hydroxyl group at the 3-position.
Deprotection of the benzyl group to yield the final product.
Characterization is performed using IR spectroscopy (to confirm hydroxyl groups), 1H NMR (to verify stereochemistry and substitution patterns), and mass spectrometry (to confirm molecular weight). The total yield is reported at 55.7% after optimization .
Advanced: How can researchers optimize the yield of this compound during hydroboration-oxidation?
Methodological Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., THF) improve boron reagent solubility and reaction homogeneity.
- Temperature control : Maintaining low temperatures (−10°C to 0°C) minimizes side reactions.
- Stoichiometric adjustments : Using excess borane (BH₃) ensures complete conversion of the alkene intermediate.
- Catalytic additives : Lewis acids like BF₃·Et₂O can enhance regioselectivity during hydroboration. Post-reaction quenching with alkaline hydrogen peroxide improves oxidation efficiency. Yield improvements from 40% to 55.7% have been achieved through iterative process refinement .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H NMR : Essential for confirming stereochemistry (e.g., coupling constants between C3-OH and C4-CH₂OH protons) and distinguishing trans vs. cis isomers.
- IR Spectroscopy : Identifies hydroxyl stretches (~3200–3600 cm⁻¹) and absence of carbonyl impurities.
- Mass Spectrometry (MS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC with UV/RI detection : Quantifies purity (>98% is typical for pharmacological studies). Elemental analysis (C, H, N) is recommended for batch consistency .
Advanced: What strategies are employed to resolve stereochemical challenges in synthesizing trans-configured piperidine derivatives?
Methodological Answer:
- Chiral auxiliaries : Temporarily fix stereochemistry during key steps (e.g., hydroboration).
- Stereoselective catalysts : Asymmetric hydrogenation using Ru-BINAP complexes can enforce trans geometry.
- Dynamic kinetic resolution : Exploit reversible intermediates to favor the trans isomer thermodynamically.
- Chromatographic separation : Use chiral columns (e.g., Chiralpak® AD-H) for enantiomer resolution. The trans configuration in the target compound is confirmed via NOESY NMR, showing no cross-peaks between C3-OH and C4-CH₂OH protons .
Advanced: How do structural modifications at the 3- and 4-positions of the piperidine ring influence pharmacological activity?
Methodological Answer:
- C3-hydroxyl group : Enhances hydrogen bonding with serotonin receptor residues (e.g., 5-HT₁A), as seen in fluorophenyl-piperidine analogs . Removing this group reduces binding affinity by >50%.
- C4-hydroxymethyl group : Increases solubility and membrane permeability. Substitution with bulkier groups (e.g., benzyl) diminishes activity due to steric hindrance.
- Stereochemistry : trans configuration aligns hydroxyl groups for optimal receptor interaction, whereas cis analogs show negligible activity. Computational docking studies (e.g., AutoDock Vina) correlate these trends with binding energy scores .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as a key intermediate for synthesizing 5-hydroxytryptamine (5-HT) receptor agonists. Its hydroxyl groups enable derivatization into prodrugs or covalent inhibitors. Applications include:
- Neuropharmacology : Development of antidepressants and anxiolytics targeting 5-HT₁A/7 receptors.
- Chemical biology : Radiolabeled versions (e.g., with ¹⁸F) for PET imaging of serotonin pathways.
- Structure-activity relationship (SAR) studies : Systematic substitution to optimize potency and selectivity .
Advanced: How can computational chemistry aid in predicting the binding affinity of this compound derivatives to serotonin receptors?
Methodological Answer:
- Molecular docking : Tools like Schrödinger Suite or MOE simulate ligand-receptor interactions. For example, docking into the 5-HT₁A crystal structure (PDB: 6WGT) identifies key residues (Asp116, Ser199) for hydrogen bonding.
- Quantitative SAR (QSAR) : Machine learning models trained on IC₅₀ data predict activity of novel analogs. Descriptors like LogP, polar surface area, and H-bond donors are critical.
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. Free energy perturbation (FEP) calculations refine binding energy estimates .
Advanced: What are common sources of variability in pharmacological data for this compound derivatives, and how can they be mitigated?
Methodological Answer:
- Stereochemical impurities : Even 2% cis contamination can skew IC₅₀ values. Mitigation: Chiral HPLC purification and rigorous NMR analysis.
- Solvent residues : Trace DMSO or DMF alters assay results. Mitigation: Lyophilization followed by Karl Fischer titration.
- Receptor batch variability : Use internal standards (e.g., serotonin) to normalize跨 assay data.
- Pharmacokinetic variability : In vivo studies should control for CYP450 metabolism differences via liver microsome pre-screening. Elemental analysis (e.g., C, H, N ±0.3%) ensures compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
